3-(6-Methoxynaphthalen-2-yl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)butan-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with t-butyl acetoacetate, followed by hydrogenation and acid-catalyzed cleavage of the t-butyl ester . The reaction conditions include the use of a palladium catalyst for hydrogenation and sulfuric acid in an alcohol medium for ester cleavage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but its effects are often mediated through interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Nabumetone: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure.
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: A related compound with slight structural differences.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring and the presence of a butan-2-one moiety.
Properties
CAS No. |
56600-77-2 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)butan-2-one |
InChI |
InChI=1S/C15H16O2/c1-10(11(2)16)12-4-5-14-9-15(17-3)7-6-13(14)8-12/h4-10H,1-3H3 |
InChI Key |
TTWSTXQCRNWYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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